Cas no 1936177-82-0 (5-Chloro-N-phenylpyrazin-2-amine)

5-Chloro-N-phenylpyrazin-2-amine is a heterocyclic compound featuring a pyrazine core substituted with a chloro group at the 5-position and a phenylamino group at the 2-position. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its electron-deficient pyrazine ring enhances its utility in cross-coupling reactions, while the chloro substituent offers a handle for further functionalization. The compound exhibits good stability under standard conditions, facilitating handling and storage. Its well-defined molecular architecture makes it suitable for applications in medicinal chemistry, particularly in the development of bioactive molecules targeting nitrogen-containing heterocycles.
5-Chloro-N-phenylpyrazin-2-amine structure
1936177-82-0 structure
Product name:5-Chloro-N-phenylpyrazin-2-amine
CAS No:1936177-82-0
MF:C10H8ClN3
MW:205.643620491028
CID:5691424
PubChem ID:130886983

5-Chloro-N-phenylpyrazin-2-amine Chemical and Physical Properties

Names and Identifiers

    • EN300-1142621
    • 1936177-82-0
    • DTXSID001297955
    • 2-Pyrazinamine, 5-chloro-N-phenyl-
    • 5-Chloro-N-phenylpyrazin-2-amine
    • Inchi: 1S/C10H8ClN3/c11-9-6-13-10(7-12-9)14-8-4-2-1-3-5-8/h1-7H,(H,13,14)
    • InChI Key: JGYMJOWEYSLOMT-UHFFFAOYSA-N
    • SMILES: ClC1=CN=C(C=N1)NC1C=CC=CC=1

Computed Properties

  • Exact Mass: 205.0406750g/mol
  • Monoisotopic Mass: 205.0406750g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 171
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 37.8Ų

Experimental Properties

  • Density: 1.336±0.06 g/cm3(Predicted)
  • Boiling Point: 327.3±42.0 °C(Predicted)
  • pka: 1.26±0.10(Predicted)

5-Chloro-N-phenylpyrazin-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1142621-0.25g
5-chloro-N-phenylpyrazin-2-amine
1936177-82-0 95%
0.25g
$513.0 2023-10-26
Enamine
EN300-1142621-5.0g
5-chloro-N-phenylpyrazin-2-amine
1936177-82-0
5g
$2360.0 2023-06-09
Enamine
EN300-1142621-1.0g
5-chloro-N-phenylpyrazin-2-amine
1936177-82-0
1g
$813.0 2023-06-09
Enamine
EN300-1142621-2.5g
5-chloro-N-phenylpyrazin-2-amine
1936177-82-0 95%
2.5g
$1089.0 2023-10-26
Enamine
EN300-1142621-0.05g
5-chloro-N-phenylpyrazin-2-amine
1936177-82-0 95%
0.05g
$468.0 2023-10-26
Enamine
EN300-1142621-10.0g
5-chloro-N-phenylpyrazin-2-amine
1936177-82-0
10g
$3500.0 2023-06-09
Enamine
EN300-1142621-5g
5-chloro-N-phenylpyrazin-2-amine
1936177-82-0 95%
5g
$1614.0 2023-10-26
Enamine
EN300-1142621-0.1g
5-chloro-N-phenylpyrazin-2-amine
1936177-82-0 95%
0.1g
$490.0 2023-10-26
Enamine
EN300-1142621-0.5g
5-chloro-N-phenylpyrazin-2-amine
1936177-82-0 95%
0.5g
$535.0 2023-10-26
Enamine
EN300-1142621-1g
5-chloro-N-phenylpyrazin-2-amine
1936177-82-0 95%
1g
$557.0 2023-10-26

Additional information on 5-Chloro-N-phenylpyrazin-2-amine

Recent Advances in the Study of 5-Chloro-N-phenylpyrazin-2-amine (CAS: 1936177-82-0) in Chemical Biology and Pharmaceutical Research

The compound 5-Chloro-N-phenylpyrazin-2-amine (CAS: 1936177-82-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This heterocyclic compound, featuring a pyrazine core substituted with a chloro group and an N-phenylamine moiety, exhibits unique physicochemical properties that make it a promising candidate for drug development. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its biological activities against various disease targets.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 5-Chloro-N-phenylpyrazin-2-amine acts as a potent inhibitor of protein kinase C (PKC) isoforms, particularly showing selectivity for PKC-θ, which plays a crucial role in T-cell activation and inflammatory responses. The researchers employed a combination of X-ray crystallography and molecular dynamics simulations to reveal the compound's binding mode within the ATP-binding pocket of PKC-θ, providing valuable insights for structure-based drug design. The inhibitory activity (IC50 = 42 nM) and favorable pharmacokinetic profile observed in preclinical models suggest its potential as a lead compound for autoimmune disease therapeutics.

In parallel research, scientists have developed novel synthetic routes for 5-Chloro-N-phenylpyrazin-2-amine that improve yield and purity while reducing environmental impact. A green chemistry approach published in Organic Process Research & Development utilized microwave-assisted synthesis and water as the reaction medium, achieving an 87% yield with excellent atom economy. This advancement addresses previous challenges in large-scale production and supports further pharmacological evaluation of this compound.

Recent screening efforts have uncovered additional biological activities of 5-Chloro-N-phenylpyrazin-2-amine beyond its kinase inhibition properties. A 2024 study in ACS Chemical Biology reported its moderate activity against Mycobacterium tuberculosis (MIC = 8 μg/mL), suggesting potential applications in tuberculosis treatment. The compound's ability to disrupt bacterial cell wall biosynthesis through inhibition of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) was confirmed through enzymatic assays and genetic knockout experiments.

Ongoing clinical translation studies are investigating the safety and efficacy of 5-Chloro-N-phenylpyrazin-2-amine derivatives. Preliminary results from phase I trials of a fluorinated analog (1936177-82-0-F) show acceptable toxicity profiles and promising pharmacokinetic parameters in human subjects. Researchers are particularly interested in its potential for treating inflammatory bowel disease, with phase II trials expected to begin in late 2024.

The future research directions for 5-Chloro-N-phenylpyrazin-2-amine include structure-activity relationship (SAR) studies to optimize selectivity and potency, formulation development to improve bioavailability, and combination therapy strategies to enhance therapeutic outcomes. The compound's versatile chemical scaffold offers numerous opportunities for medicinal chemistry optimization, positioning it as a valuable tool for both basic research and drug discovery efforts in multiple therapeutic areas.

Recommend Articles

Recommended suppliers
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司